1-Cyclobutyl-1H-1,2,3-triazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10N4 |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-cyclobutyltriazol-4-amine |
InChI |
InChI=1S/C6H10N4/c7-6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3,7H2 |
InChI Key |
LTVMXJCGTVRCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)N |
Origin of Product |
United States |
Contextual Overview of 1 Cyclobutyl 1h 1,2,3 Triazol 4 Amine in Heterocyclic Chemistry
Significance of 1,2,3-Triazole Scaffolds in Contemporary Synthetic Chemistry
The 1,2,3-triazole ring system is a cornerstone of modern synthetic and medicinal chemistry. frontiersin.orgnih.gov Its prominence surged with the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.gov This synthetic accessibility has facilitated their widespread application in various scientific domains.
1,2,3-triazoles are recognized for their exceptional chemical stability, being resistant to metabolic degradation, oxidation, and reduction. wikipedia.org The triazole ring is aromatic, featuring a delocalized π-electron system across the five-membered ring, which contributes to its stability. nih.gov This scaffold is not merely a passive linker; its nitrogen atoms can participate in hydrogen bonding and coordination with biological targets, making it a valuable pharmacophore in drug discovery. nih.gov The diverse applications of 1,2,3-triazole derivatives are highlighted by their presence in numerous biologically active compounds with a wide range of therapeutic properties. frontiersin.org
Fundamental Role of Amine Functionality in 1,2,3-Triazol-4-amine Derivatives
The introduction of an amine group at the 4-position of the 1,2,3-triazole ring, as seen in 1-Cyclobutyl-1H-1,2,3-triazol-4-amine, significantly influences the molecule's chemical reactivity and potential applications. 4-Amino-1,2,3-triazoles serve as versatile building blocks for the synthesis of more complex heterocyclic systems. researchgate.net The amino group can act as a nucleophile, allowing for a variety of chemical transformations and the introduction of further functional groups.
The synthesis of 4-amino-1,2,3-triazoles often proceeds through the reduction of a 4-nitro-1,2,3-triazole precursor. google.comorganic-chemistry.orgbohrium.com This transformation is a critical step in accessing these valuable synthetic intermediates. The amine functionality can also be a key determinant of a molecule's biological activity, engaging in crucial interactions with biological macromolecules.
Influence of N1-Cyclobutyl Substitution on Triazole Core Reactivity and Structure
The substituent at the N1 position of the 1,2,3-triazole ring plays a crucial role in modulating the electronic properties and steric environment of the entire molecule. While a wide array of N-substituted triazoles have been explored, the specific influence of a cyclobutyl group is noteworthy.
The cyclobutyl moiety, a four-membered cycloalkane, introduces a degree of conformational rigidity and steric bulk in the vicinity of the triazole ring. This can impact the molecule's reactivity by sterically hindering the approach of reagents to the triazole core or the adjacent amine group. Electronically, the cyclobutyl group is primarily an alkyl substituent, acting as a weak electron-donating group through an inductive effect. This can subtly influence the electron density of the triazole ring, potentially affecting its reactivity in cycloaddition reactions or its interaction with other molecules.
The regioselectivity of reactions involving the triazole ring can also be influenced by the N1-substituent. For instance, in the reduction of 1-substituted 1,2,3-triazole diesters, the nature of the N1-substituent has been shown to affect the rate and selectivity of the reaction. mdpi.comnih.gov While specific studies on the 1-cyclobutyl derivative are limited, the principles of steric and electronic influence of alkyl groups provide a basis for understanding its behavior.
Below is a table summarizing the general influence of N-substituents on the properties of the 1,2,3-triazole core, providing a framework for understanding the role of the cyclobutyl group.
| Property | General Influence of N-Alkyl Substituents | Inferred Influence of N1-Cyclobutyl Group |
| Electronic Effect | Weakly electron-donating (inductive effect) | Weakly electron-donating |
| Steric Hindrance | Increases with the size and branching of the alkyl group | Moderate steric bulk, potentially influencing planarity and intermolecular interactions |
| Reactivity | Can modulate the nucleophilicity of the triazole nitrogens and the reactivity of adjacent functional groups | May sterically hinder reactions at the N2/N3 positions and the C4-amine |
| Solubility | Generally increases lipophilicity compared to N-H triazoles | Increases lipophilicity |
Synthetic Methodologies for 1 Cyclobutyl 1h 1,2,3 Triazol 4 Amine and Its Analogues
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches to 1,2,3-Triazoles
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its reliability, high yields, and exceptional regioselectivity. nih.govfrontiersin.org This reaction facilitates the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. nih.govrsc.org
Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
The reaction mechanism is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). nih.gov This directed pathway ensures the formation of the 1,4-disubstituted product. A variety of copper(I) sources can be used, or copper(II) salts can be used in the presence of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nsf.govrsc.org
To synthesize analogues of 1-cyclobutyl-1H-1,2,3-triazol-4-amine using this method, one would start with cyclobutyl azide and a suitable alkyne precursor to the 4-amino group. The reaction is compatible with a wide range of functional groups, making it a versatile tool for creating diverse libraries of triazole compounds.
Table 1: Examples of CuAAC Reactions for 1,4-Disubstituted 1,2,3-Triazoles
| Azide Precursor | Alkyne Precursor | Copper Source | Solvent | Conditions | Product | Yield (%) |
| Benzyl Azide | Phenylacetylene | CuI | THF | 50 °C | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 65 |
| Alkyl Diacyl Peroxides (in situ azide generation) | Phenylacetylene | CuCl | Dichloromethane | 50 °C | 1-Alkyl-4-phenyl-1H-1,2,3-triazole | 97 |
| Azidotrimethylsilane | Phenylacetylene | CuSO₄·5H₂O/Sodium Ascorbate | Water | Room Temp | 1-(Trimethylsilyl)-4-phenyl-1H-1,2,3-triazole | High |
This table is generated based on data from similar reactions reported in the literature. nih.govnsf.gov
Optimization of Reaction Parameters for Triazole Formation Efficiency
The efficiency of the CuAAC reaction can be significantly influenced by several parameters, including the choice of copper source, ligands, solvent, and temperature. While the reaction often proceeds well at room temperature, microwave irradiation can dramatically reduce reaction times. nih.gov
Ligands play a crucial role in stabilizing the copper(I) oxidation state and preventing side reactions like the Glaser coupling of terminal alkynes. nih.govtdl.org Tris(triazolylmethyl)amine (TTTA) and its derivatives are highly effective ligands that accelerate the reaction and improve yields. nih.gov The choice of solvent can also impact the reaction rate, with polar solvents often favoring the dissolution of the copper catalyst and accelerating the cycloaddition. researchgate.net
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Strategies for 1,2,3-Triazoles
As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to different regioisomers of 1,2,3-triazoles. This method is particularly valuable for synthesizing 1,5-disubstituted and fully substituted triazoles. acs.orgnih.gov
Selective Synthesis of 1,5-Disubstituted and Fully Substituted 1,2,3-Triazoles
The RuAAC reaction, catalyzed by ruthenium(II) complexes such as [Cp*RuCl], selectively yields 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgnih.gov This regioselectivity is orthogonal to that of the CuAAC, providing a powerful tool for controlling the substitution pattern of the triazole ring. acs.orgchalmers.se
Furthermore, unlike CuAAC which is generally limited to terminal alkynes, RuAAC can effectively catalyze the cycloaddition of internal alkynes, leading to the formation of 1,4,5-trisubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This capability significantly broadens the scope of accessible triazole structures. researchgate.net
Table 2: Regioselective Synthesis of 1,2,3-Triazoles via RuAAC
| Catalyst | Azide | Alkyne Type | Product |
| CpRuCl(PPh₃)₂ | Primary/Secondary Azides | Terminal Alkyne | 1,5-Disubstituted 1,2,3-triazole |
| CpRuCl(COD) | Primary/Secondary Azides | Terminal Alkyne | 1,5-Disubstituted 1,2,3-triazole |
| CpRuCl(PPh₃)₂ | Organic Azides | Internal Alkyne | Fully Substituted 1,2,3-triazole |
| CpRuCl(COD) | Organic Azides | Internal Alkyne | Fully Substituted 1,2,3-triazole |
This table is based on findings from studies on RuAAC reactions. organic-chemistry.orgnih.govscispace.com
Mechanistic Elucidation of RuAAC Pathways
The mechanism of the RuAAC reaction is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate. nih.govacs.org In this process, the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. acs.org This is followed by reductive elimination to yield the triazole product. organic-chemistry.org
Computational studies using Density Functional Theory (DFT) have supported this mechanism, highlighting that the regioselectivity is determined during the irreversible oxidative coupling step. acs.org Both steric and electronic factors of the reactants influence the preferred reaction pathway, leading to the observed 1,5-regioselectivity. organic-chemistry.org
Metal-Free Synthetic Protocols for 1,2,3-Triazol-4-amine Derivatives
While metal-catalyzed reactions are highly efficient, the development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products, which is a significant concern in pharmaceutical applications.
Several metal-free approaches for the synthesis of 1,2,3-triazole derivatives have been developed. One strategy involves a three-component reaction between aldehydes, amines, and the Bestmann-Ohira reagent to produce 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov This method provides an efficient pathway to complex triazoles from readily available starting materials.
Another metal-free approach for the synthesis of 5-amino-1,2,3-triazoles involves the reaction of carbodiimides with diazo compounds. rsc.org This protocol proceeds through a cascade nucleophilic addition/cyclization process under mild conditions. rsc.org Additionally, nonmetal-mediated three-component reactions of anilines, aromatic ketones, and sulfonyl hydrazides have been reported for the synthesis of 1,4-disubstituted-1,2,3-triazoles, offering a mild alternative that does not require an azide starting material. nih.gov
These metal-free methods provide valuable alternatives for the synthesis of this compound and its analogues, contributing to a more diverse and sustainable toolbox for synthetic chemists.
Multi-Component Reaction Sequences for Complex Triazole Architectures
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all the starting materials. nih.gov This approach is particularly valuable for creating diverse libraries of compounds, such as 1,2,3-triazole derivatives, by systematically varying the individual components.
A cornerstone of MCRs for 1,2,3-triazole synthesis is the azide-alkyne 1,3-dipolar cycloaddition. nih.gov The copper(I)-catalyzed version, often termed "click chemistry," is the most prevalent method for producing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield. nih.govorientjchem.orgacs.org In this reaction, a terminal alkyne and an organic azide are joined in the presence of a copper(I) catalyst. orientjchem.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide through a six-membered ring intermediate to form the stable triazole ring. orientjchem.org
These reactions can be designed to incorporate multiple functional groups and build complex architectures in a one-pot synthesis. nih.govnih.gov For instance, a one-pot, three-component reaction between an alkyne, an organic halide (to generate the azide in situ with sodium azide), and other reactants can efficiently produce highly substituted triazoles. nih.gov The versatility of MCRs allows for the incorporation of various substituents, including alkyl, aryl, and heterocyclic moieties, onto the triazole core. While a specific MCR for this compound is not detailed in the literature, the synthesis of its core structure can be readily achieved by employing cyclobutyl azide and a suitable protected amino-alkyne within a copper-catalyzed azide-alkyne cycloaddition (CuAAC) framework.
| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Organic Azide, Sodium Azide, Benzyl Halide | Cu(I) salt (e.g., CuI, Cu(OAc)₂) | 1,4-Disubstituted 1,2,3-Triazoles | nih.govorientjchem.org |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Terminal Alkyne, Organic Azide | Ru(II) complex | 1,5-Disubstituted 1,2,3-Triazoles | acs.org |
| Metal-Free MCR | Primary Amine, Ketone, 4-Nitrophenyl Azide | Metal-free | 1,5-Disubstituted 1,2,3-Triazoles | researchgate.net |
| Sequential MCR-Intramolecular Cycloaddition | Enantioenriched Allenyl Silane, Aldehyde, 2-Azido Ethanol derivative | TMSOTf, then heat | Fused 1,2,3-Triazoles (e.g., Oxepane-fused) | nih.gov |
Synthesis from Precursor Compounds and Cyclization Reactions
The construction of the triazole ring can also be accomplished through the cyclization of linear precursor molecules that already contain the requisite nitrogen and carbon atoms. This strategy offers control over the substitution pattern by carefully designing the acyclic starting material. The synthesis of 4-amino-1,2,3-triazoles, in particular, often relies on the cyclization of precursors containing cyano or related functional groups. These methods are fundamental for creating triazolo-annulated heterocyclic systems. researchgate.net
Hydrazines and amidines are versatile building blocks in heterocyclic synthesis, serving as key sources of nitrogen atoms for the triazole ring. nih.gov While their use is extensively documented for the synthesis of 1,2,4-triazoles, they also feature in pathways to 1,2,3-triazole isomers.
In the context of 1,2,4-triazoles, a common method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines in a one-pot, two-step process to yield 1,3,5-trisubstituted 1,2,4-triazoles. nih.govfrontiersin.org Another approach uses an iodine-catalyzed cycloaddition of N-functionalized amidines with hydrazones. bohrium.com For 1,2,3-triazoles, hydrazine (B178648) derivatives can be used to construct the N-N-N backbone. For example, a nonmetal-mediated three-component reaction of an aniline, an aromatic ketone, and a sulfonylhydrazide can produce 1,4-disubstituted-1,2,3-triazoles. nih.govfrontiersin.org The cyclization of α,α-dichlorotoluene sulfonyl-substituted hydrazones with primary amines is another route to N1-substituted-1,2,3-triazoles. nih.govfrontiersin.org
| Precursors | Key Reagents/Catalyst | Product Isomer | Description | Reference |
|---|---|---|---|---|
| Carboxylic Acid, Amidine, Monosubstituted Hydrazine | Coupling reagents | 1,2,4-Triazole | One-pot, two-step synthesis of 1,3,5-trisubstituted triazoles. | nih.govfrontiersin.org |
| N-functionalized Amidines, Hydrazones | I₂ catalyst, Air (oxidant) | 1,2,4-Triazole | Iodine-catalyzed cycloaddition for 3,4,5-trisubstituted triazoles. | bohrium.com |
| Aniline, Aromatic Ketone, Sulfonylhydrazide | Nonmetal-mediated | 1,2,3-Triazole | Three-component reaction forming 1,4-disubstituted triazoles. | nih.govfrontiersin.org |
| Arylidene Thiazolone, Aryl/Alkyl Hydrazine | Catalyst-free | 1,2,4-Triazole | Ring opening of thiazolone followed by intramolecular cyclization. | rsc.org |
Aminoguanidine (B1677879) is a crucial precursor for the synthesis of amino-substituted triazoles, particularly 3-amino-1,2,4-triazoles. The classical synthesis involves the acylation of aminoguanidine's hydrazine moiety with a carboxylic acid (or its derivatives), followed by a base- or heat-induced cyclization of the resulting acylaminoguanidine intermediate. at.ua
A widely used industrial process for preparing 3-amino-1,2,4-triazole involves reacting an aminoguanidine salt, such as the bicarbonate, with formic acid. google.com The intermediate aminoguanidine formate (B1220265) is then cyclized by heating. google.com This condensation reaction can be adapted to a range of carboxylic acids to produce various 5-substituted 3-amino-1,2,4-triazoles. researchgate.netresearchgate.net Microwave-assisted synthesis has been shown to accelerate this reaction, providing an efficient and green chemistry approach. researchgate.netmdpi.com The reaction of aminoguanidine hydrochloride or bicarbonate with carboxylic acids under acidic catalysis and microwave irradiation can yield the desired products in reduced reaction times. researchgate.netmdpi.com
| Aminoguanidine Salt | Co-reactant | Conditions | Product | Reference |
|---|---|---|---|---|
| Aminoguanidine Bicarbonate | Formic Acid | Heating | 3-Amino-1,2,4-triazole | google.com |
| Aminoguanidine Bicarbonate/Hydrochloride | Various Carboxylic Acids | Acid catalysis, Microwave irradiation | 5-Substituted 3-amino-1,2,4-triazoles | researchgate.netmdpi.com |
| Aminoguanidine Bicarbonate | Benzoic Acid | Condensation reaction | 3-Phenyl-1H-1,2,4-triazol-5-amine | researchgate.net |
Advanced Analytical and Spectroscopic Characterization Techniques for 1 Cyclobutyl 1h 1,2,3 Triazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of 1-Cyclobutyl-1H-1,2,3-triazol-4-amine, distinct signals corresponding to the protons of the cyclobutyl group, the triazole ring, and the amine group would be expected. The proton on the triazole ring (C5-H) would likely appear as a singlet in the aromatic region. The protons of the cyclobutyl ring would exhibit complex multiplet patterns due to spin-spin coupling. The methine proton (N-CH) directly attached to the triazole ring would be shifted downfield compared to the other cyclobutyl protons. The amine (-NH₂) protons would typically appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. Two distinct signals would be expected for the triazole ring carbons (C4 and C5), with the C4 carbon (bearing the amine group) appearing at a different chemical shift than the C5 carbon. The cyclobutyl group would show signals for its methine and methylene (B1212753) carbons.
Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Triazole C-H | ~7.5 - 8.0 | Singlet |
| Cyclobutyl N-CH | ~4.5 - 5.5 | Multiplet |
| Cyclobutyl CH₂ | ~1.8 - 2.8 | Multiplet |
Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Triazole C4-NH₂ | ~145 - 155 |
| Triazole C5-H | ~120 - 130 |
| Cyclobutyl N-CH | ~55 - 65 |
| Cyclobutyl CH₂ | ~25 - 35 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC/MS, ESI-MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI-MS) are commonly used for polar molecules like triazoles.
For this compound (C₆H₁₀N₄), the calculated molecular weight is approximately 138.1 g/mol . In positive-ion ESI-MS, the compound would be expected to be readily protonated, showing a prominent pseudomolecular ion peak [M+H]⁺ at m/z 139.
The fragmentation pattern would provide further structural confirmation. A characteristic fragmentation for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da). rsc.org Therefore, a significant fragment ion at m/z 111 ([M+H - N₂]⁺) would be anticipated. Other expected fragmentations would involve the cleavage of the cyclobutyl ring.
Expected Mass Spectrometry Data (ESI-MS)
| Ion | Expected m/z | Description |
|---|---|---|
| [M+H]⁺ | 139 | Protonated molecular ion |
| [M+Na]⁺ | 161 | Sodium adduct |
| [M+H - N₂]⁺ | 111 | Loss of neutral N₂ |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" based on the functional groups present.
The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3200-3400 cm⁻¹. ijcrt.org C-H stretching vibrations from the cyclobutyl and triazole groups would be observed around 2850-3100 cm⁻¹. researchgate.net The C=N and N=N stretching vibrations of the triazole ring are expected in the 1400-1650 cm⁻¹ region. ijsr.net The N-H bending vibration of the amine group typically appears around 1600 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3200 - 3400 |
| C-H (Aliphatic/Aromatic) | Stretch | 2850 - 3100 |
| Amine (N-H) | Bend | ~1600 |
| Triazole Ring (C=N, N=N) | Stretch | 1400 - 1650 |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.
Such an analysis would confirm the planarity of the triazole ring and the conformation of the cyclobutyl substituent relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, likely showcasing hydrogen bonds involving the amine group's protons and the triazole ring's nitrogen atoms, which are common in related structures. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the electronic structure, particularly conjugated π-systems.
Triazole rings exhibit absorption in the UV region. For 1,2,3-triazole derivatives, electronic transitions, typically of the π → π* type, result in absorption bands in the 200-250 nm range. The presence of the amino group, an auxochrome, might cause a slight shift in the absorption maximum (λ_max) and an increase in its intensity.
Expected UV-Vis Absorption Data
| Electronic Transition | Expected λ_max (nm) | Solvent |
|---|
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure compound. This data is used to confirm the empirical and molecular formula. For this compound, with the molecular formula C₆H₁₀N₄, the theoretical elemental composition can be calculated. Experimental values obtained from a sample must match these theoretical percentages within a narrow margin (typically ±0.4%) to verify the compound's purity and elemental composition. rsc.org
Theoretical Elemental Composition for C₆H₁₀N₄
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 72.06 | 52.15 |
| Hydrogen | H | 1.008 | 10.08 | 7.30 |
| Nitrogen | N | 14.01 | 56.04 | 40.58 |
| Total | | | 138.18 | 100.00 |
Thermal Analysis Methods (TGA/DSC) for Thermal Behavior Investigation
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of a material as a function of temperature.
A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. TGA measures the change in mass of a sample as it is heated. The TGA curve would indicate the temperature at which the compound begins to decompose and would show the extent of mass loss during decomposition. Many triazole derivatives are known to possess good thermal stability. researchgate.net The analysis would reveal the decomposition onset temperature and whether the decomposition occurs in single or multiple steps.
Computational and Theoretical Investigations of 1 Cyclobutyl 1h 1,2,3 Triazol 4 Amine Chemistry
Quantum Mechanical (QM) Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental to understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the optimized geometry and electronic properties of 1-Cyclobutyl-1H-1,2,3-triazol-4-amine. These calculations provide data on bond lengths, bond angles, and dihedral angles, revealing a likely planar structure for the triazole ring.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For substituted 1,2,4-triazole derivatives, these parameters have been calculated using the B3LYP/cc-Pvdz level of theory. Other calculable properties include the dipole moment, hardness, softness, electronegativity, and electrophilicity index, which collectively describe the molecule's charge distribution and interaction potential.
Table 1: Calculated Electronic Properties of a Substituted 1,2,4-Triazole Derivative (Illustrative Example)
| Property | Value |
|---|---|
| HOMO Energy (EHOMO) | -6.5 eV |
| LUMO Energy (ELUMO) | -1.2 eV |
| Energy Gap (ΔE) | 5.3 eV |
| Dipole Moment (μ) | 3.5 D |
| Hardness (η) | 2.65 eV |
| Softness (σ) | 0.38 eV-1 |
| Electronegativity (χ) | 3.85 eV |
| Electrophilicity Index (ω) | 2.8 eV |
Note: The values in this table are illustrative for a substituted 1,2,4-triazole and are not specific to this compound. The actual values for the subject compound would require specific calculations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Pathways
Density Functional Theory (DFT) is a powerful computational method for elucidating the mechanisms of chemical reactions. For the synthesis of 1,2,3-triazoles, DFT can be used to model the transition states and intermediates of reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These studies can determine the activation energies for different steps in the reaction, helping to understand the reaction kinetics and regioselectivity.
For instance, DFT calculations can explore the stepwise versus concerted nature of the cycloaddition process. The calculations can also shed light on the role of the catalyst and solvent in the reaction mechanism. In the context of other triazole reactions, such as nitration, DFT has been used to investigate the reaction pathways and the influence of acidic media on the reaction mechanism, revealing unexpected induction effects from coexisting acid groups. Such computational insights are invaluable for optimizing reaction conditions to achieve higher yields and purity.
Analysis of Tautomeric Equilibria and Energetics for 1,2,3-Triazol-4-amines
Prototropic tautomerism is a significant phenomenon in heterocyclic chemistry, and 1,2,3-triazol-4-amines can exist in different tautomeric forms depending on the position of a labile proton. The relative stability of these tautomers is crucial as it can influence the compound's chemical reactivity and biological activity.
Theoretical modeling, often using DFT methods, can be employed to calculate the relative energies of the possible tautomers of this compound. These calculations typically involve geometry optimization of each tautomer followed by the calculation of their electronic energies. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is important as the relative stability of tautomers can be significantly influenced by the surrounding medium. For 1,2,3-triazole, studies have shown that the relative proportion of tautomers depends on temperature and concentration in solution.
Table 2: Hypothetical Relative Energies of Tautomers of a 1,2,3-Triazol-4-amine
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |
|---|---|---|
| 1H-tautomer | 0.0 | 0.0 |
| 2H-tautomer | +2.5 | +1.0 |
| 4H-amino tautomer | +8.0 | +5.5 |
| 4H-imino tautomer | +12.0 | +9.0 |
Note: This table presents hypothetical data to illustrate the concept of tautomeric equilibria. The actual energy differences for this compound would need to be determined through specific QM calculations.
Frontier Molecular Orbital (FMO) Theory Applications in Cycloaddition Reactions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the feasibility and stereochemical outcome of pericyclic reactions, including the [3+2] cycloaddition reaction used to synthesize the 1,2,3-triazole ring. This theory focuses on the interaction between the HOMO of one reactant and the LUMO of the other.
In the context of the azide-alkyne cycloaddition, the reaction is governed by the interaction between the HOMO of the azide (B81097) and the LUMO of the alkyne, or vice versa. The symmetry and energy of these frontier orbitals determine whether the reaction is thermally or photochemically allowed. A smaller energy gap between the interacting orbitals leads to a more favorable reaction. FMO theory can explain the high regioselectivity observed in many cycloaddition reactions.
Table 3: Illustrative Frontier Orbital Energies for a Generic Azide and Alkyne
| Reactant | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|
| Cyclobutyl Azide (illustrative) | -10.5 | +1.5 |
| A Propiolamine Derivative (illustrative) | -9.8 | +2.0 |
Note: These values are for illustrative purposes. The specific energies for the reactants leading to this compound would need to be calculated.
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule.
For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring and the amino group, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the cyclobutyl ring, highlighting their electrophilic character and potential to act as hydrogen bond donors. This analysis provides insights into intermolecular interactions and the molecule's reactivity patterns.
Reactivity and Chemical Transformations of 1 Cyclobutyl 1h 1,2,3 Triazol 4 Amine
Functionalization and Derivatization Strategies on the Triazole Ring System
The 1,2,3-triazole ring, while aromatic, possesses distinct reactivity at its nitrogen and carbon atoms. The N-1 position is occupied by the cyclobutyl group, leaving the N-2 and N-3 atoms as potential sites for electrophilic attack, such as alkylation. However, such reactions on the ring are less common compared to transformations involving the exocyclic amino group. tandfonline.com Exclusive alkylation typically proceeds at the N-1 position of unprotected 4-amino-1,2,4-triazoles, a related isomer class. tandfonline.com
A more profound transformation involves the role of the triazole as a stable precursor to highly reactive intermediates. Electron-deficient 1,2,3-triazoles, particularly those with an electron-withdrawing group at the N-1 position, can serve as latent diazo compounds. nih.gov Upon catalysis with transition metals like rhodium(II), they can undergo ring-opening to form azavinyl carbene intermediates. nih.gov These carbenes are versatile species that can participate in various subsequent reactions, including cyclopropanation and transannulation with nitriles, offering a pathway to more complex molecular architectures. nih.gov While this reactivity is well-documented for N-sulfonyl and other N-heteroaryl substituted 1,2,3-triazoles, the principle highlights a potential, albeit less explored, avenue for the functionalization of the 1-cyclobutyl-1H-1,2,3-triazol-4-amine core under specific catalytic conditions. nih.gov
Transformations Involving the 4-Amino Group of the Triazole Scaffold
The 4-amino group is the most prominent site of reactivity in this compound. As a primary aromatic amine, it readily undergoes reactions with a wide array of electrophiles, enabling the synthesis of a large library of derivatives.
One of the most fundamental reactions of the 4-amino group is its condensation with aldehydes to form Schiff bases, or azomethines (-N=CH-). This reaction typically proceeds by refluxing equimolar amounts of the aminotriazole and the desired aldehyde in a suitable solvent, such as methanol (B129727) or ethanol. nih.govmdpi.com The formation of the imine bond is a versatile method for introducing a wide variety of substituents onto the triazole scaffold. mdpi.com
Modern synthetic methods, such as ultrasound irradiation, have been shown to significantly accelerate this reaction, affording the desired Schiff bases in excellent yields within minutes, compared to several hours required for conventional heating. nih.gov This method is applicable to a broad range of aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents.
| Aldehyde Reactant | Reaction Conditions | Typical Yield (Conventional) | Typical Yield (Ultrasound) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Methanol, Reflux, ~5h | 86% | 96% | nih.gov |
| 4-Chlorobenzaldehyde | Methanol, Reflux, ~5h | 72% | 94% | nih.gov |
| 4-Methoxybenzaldehyde | Ethanol, Molar equivalent, RT | High (Not specified) | Not applicable | mdpi.com |
| 4-Nitrobenzaldehyde | Methanol, Reflux, ~5h | 65% | 90% | nih.gov |
| 2,4-Dihydroxybenzaldehyde | Methanol, Reflux, ~5h | 58% | 92% | nih.gov |
Table 1: Representative examples of Schiff base formation from 4-amino-1,2,4-triazole (B31798) derivatives and various aldehydes. Yields and conditions are based on analogous systems and represent the expected outcome for this compound.
Beyond simple aldehydes, the 4-amino group reacts with a variety of other electrophiles. Acylation, for instance, can be readily achieved using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is a common strategy for introducing carbonyl-containing moieties.
Alkylation of the exocyclic amino group can also occur, though it often competes with alkylation at the ring nitrogen atoms. The reaction of 4-nitroamino-1,2,4-triazole with alkyl halides has been shown to occur exclusively at the endocyclic nitrogen atom, highlighting the influence of substituents on regioselectivity. researchgate.net However, for the 4-amino analogue, direct N-alkylation of the amino group remains a potential transformation under controlled conditions.
Ring-Fusion Reactions and Synthesis of Annulated Heterocycles
This compound serves as a valuable precursor for the synthesis of fused heterocyclic systems, where the triazole ring is annulated to another ring. researchgate.net These reactions typically involve the 4-amino group and an adjacent atom of the triazole ring participating in a cyclization reaction with a suitable bifunctional reagent. researchgate.net
The synthesis of triazolo[4,5-b]pyridines is a well-established transformation of 4-amino-1,2,3-triazoles. researchgate.net A powerful method for constructing this fused system involves the condensation of the aminotriazole with compounds possessing active methylene (B1212753) groups, such as those derived from cyanoacetic acid or Meldrum's acid. smolecule.com For example, the reaction of a 5-amino-1,2,3-triazole with a preheated mixture of acetic anhydride (B1165640) and cyanoacetic acid yields a cyanoacetamide intermediate, which can then undergo thermal cyclization to form the triazolo[4,5-b]pyridine core. smolecule.com Another approach involves a three-component condensation between a 5-aminotriazole, an isatin (B1672199) derivative, and Meldrum's acid, which leads to the formation of spiro-triazolopyridone structures. researchgate.net
The synthetic utility of 4-amino-1,2,3-triazoles extends to the formation of other fused azine and azepine systems.
Triazolo-Annulated Azines: The construction of triazolo[4,5-d]pyrimidines is a common synthetic goal. researchgate.net This is generally achieved through cyclocondensation reactions starting from 5-amino-1,2,3-triazole-4-carboxylic acids or their derivatives. researchgate.net The amino and carboxylate groups on adjacent positions of the triazole ring can react with various one-carbon synthons to close the pyrimidine (B1678525) ring. Additionally, a few examples of triazolo-annulated pyridazines have been synthesized through the intramolecular cyclization of corresponding 4-aryl-5-amino-1,2,3-triazoles. researchgate.netnih.gov Another method involves the diazotization of ortho-diamines on a heterocyclic ring to form a fused 1,2,3-triazole. acs.org
Triazolo-Annulated Azepines: The synthesis of triazolo-annulated seven-membered rings, such as triazolo-diazepines, is also feasible. researchgate.net These structures can be constructed via intramolecular cyclization of appropriately functionalized triazoles. For instance, a 4-amido-1,2,3-triazole bearing a suitable leaving group on the amide side chain can cyclize to form a fused diazepine (B8756704) ring. This strategy demonstrates the potential of this compound as a foundational scaffold for building more complex, seven-membered heterocyclic systems. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions on the Triazole Moiety
The reactivity of the 1,2,3-triazole ring in "this compound" towards electrophilic and nucleophilic substitution is significantly influenced by the electronic properties of the heterocyclic system and its substituents. The triazole ring is generally considered an electron-deficient system, which makes it resistant to electrophilic attack. The presence of three nitrogen atoms withdraws electron density from the carbon atoms of the ring.
However, the 4-amino group is a strong electron-donating group, which can increase the electron density of the triazole ring, potentially activating it towards electrophilic substitution, particularly at the C5 position. Conversely, this electron-donating character further deactivates the ring towards nucleophilic substitution.
Electrophilic Substitution:
Direct electrophilic substitution on the carbon atoms of the 1,2,3-triazole ring is generally difficult to achieve and requires harsh reaction conditions. The presence of the activating amino group in this compound would direct electrophiles to the C5 position. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions on this specific compound are not well-documented in the literature. However, based on the general reactivity of aminotriazoles, reactions would likely proceed at the C5 position if they were to occur on the ring. It is also possible for electrophilic attack to occur on the exocyclic amino group.
Nucleophilic Substitution:
Nucleophilic substitution on the unsubstituted triazole ring of this compound is generally not feasible as there is no suitable leaving group. Nucleophilic aromatic substitution (SNAr) reactions on triazole rings typically require the presence of a good leaving group, such as a halogen, and strong electron-withdrawing groups to activate the ring. In the case of the target molecule, the amino group is an activating group, which disfavors nucleophilic attack.
While direct substitution on the triazole ring is unlikely, the amino group can be diazotized and subsequently replaced by a nucleophile. This two-step process would first involve the conversion of the 4-amino group into a diazonium salt, which is an excellent leaving group, followed by reaction with a nucleophile.
| Reaction Type | Reactivity of this compound | Typical Conditions for Related Compounds |
| Electrophilic Substitution (on ring) | Generally low, but potentially at C5 due to the activating amino group. | Often requires harsh conditions (e.g., strong acids, high temperatures). |
| Nucleophilic Substitution (on ring) | Very unlikely due to the lack of a leaving group and the presence of an electron-donating amino group. | Requires a good leaving group (e.g., halogen) and activating groups. |
| Reaction at the Amino Group | The amino group can act as a nucleophile and can be diazotized. | Diazotization typically involves nitrous acid (NaNO2/HCl) at low temperatures. |
Cycloaddition Reactions Beyond Azide-Alkyne Systems
While the most common synthesis of 1,2,3-triazoles involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the resulting triazole ring can also participate in other types of cycloaddition reactions, although this is less common. For this compound, the aromaticity of the triazole ring imparts significant stability, making it less likely to act as a diene or dienophile in standard cycloaddition reactions.
Diels-Alder Reactivity and Inverse Electron Demand Reactions
Diels-Alder Reactivity:
In a classical Diels-Alder reaction, a conjugated diene reacts with a dienophile. The 1,2,3-triazole ring system is not a typical diene due to its aromatic character. For it to participate as a diene, the aromaticity would need to be overcome, which is energetically unfavorable. Therefore, this compound is not expected to be reactive as a diene in conventional Diels-Alder reactions.
Inverse Electron Demand Diels-Alder (IEDDA) Reactions:
IEDDA reactions involve an electron-deficient diene and an electron-rich dienophile. While some nitrogen-containing heterocycles, such as 1,2,4,5-tetrazines and 1,2,3-triazines, are known to participate in IEDDA reactions, 1,2,3-triazoles are generally not sufficiently electron-deficient to act as dienes in these reactions. The presence of the electron-donating amino group in this compound further reduces any potential for the triazole ring to act as an electron-deficient diene.
However, it is conceivable that derivatives of this compound, where the triazole ring is part of a more complex, electron-deficient system, could potentially undergo such reactions. For instance, conversion of the amino group to a strongly electron-withdrawing group or fusion of the triazole to another electron-withdrawing ring system could induce reactivity. As it stands, there is no specific literature evidence to suggest that this compound itself participates in Diels-Alder or IEDDA reactions.
| Cycloaddition Type | Role of the Triazole Moiety | Expected Reactivity of this compound | Factors Influencing Reactivity |
| Diels-Alder | Diene | Very Low / Unreactive | Aromaticity of the triazole ring. |
| Inverse Electron Demand Diels-Alder (IEDDA) | Diene | Very Low / Unreactive | Aromaticity and the presence of an electron-donating amino group. |
Coordination Chemistry and Catalytic Applications of 1 Cyclobutyl 1h 1,2,3 Triazol 4 Amine Derivatives
Role as a Ligand in Transition Metal Complex Formation
Derivatives of 1-cyclobutyl-1H-1,2,3-triazol-4-amine serve as versatile ligands in the formation of transition metal complexes. The triazole ring itself possesses multiple nitrogen atoms that can act as coordination sites for metal ions. The 4-amino group introduces an additional coordination site, allowing for various binding modes, including monodentate, bidentate, and bridging coordination. The cyclobutyl group at the 1-position of the triazole ring provides steric bulk, which can influence the geometry and stability of the resulting metal complexes.
The coordination behavior of aminotriazole ligands is well-documented with a range of transition metals, including but not limited to nickel(II), copper(II), zinc(II), cadmium(II), and tin(II). nih.govnih.govresearchgate.net In many instances, aminotriazole derivatives act as bidentate ligands, coordinating to the metal center through a nitrogen atom of the triazole ring and the nitrogen atom of the amino group, forming a stable five-membered chelate ring. nih.govresearchgate.net The specific coordination geometry of the resulting complex, which can range from tetrahedral to square planar to octahedral, is influenced by the metal ion, the other ligands present, and the reaction conditions. nih.govresearchgate.net
The electronic properties of the this compound ligand are also crucial. The triazole ring is an aromatic system with a significant dipole moment, and the amino group is a strong sigma-donor. These characteristics, combined with the steric influence of the cyclobutyl substituent, allow for the fine-tuning of the electronic and steric environment around the metal center. This tunability is a key factor in the design of metal complexes with specific catalytic activities.
Table 1: Coordination Modes of Aminotriazole Ligands with Transition Metals
| Metal Ion | Typical Coordination Mode | Resulting Geometry | Reference |
| Ni(II) | Bidentate (N,N) | Tetrahedral/Octahedral | nih.govresearchgate.net |
| Cu(II) | Bidentate (N,N) | Square Planar/Octahedral | nih.govresearchgate.net |
| Zn(II) | Bidentate (N,N) | Tetrahedral | nih.govresearchgate.net |
| Cd(II) | Bidentate (N,N) | Tetrahedral | nih.govresearchgate.net |
| Sn(II) | Bidentate (N,N) | Varies | nih.govresearchgate.net |
This table is generated based on data from analogous aminotriazole compounds.
Applications in Homogeneous and Heterogeneous Catalysis
The unique properties of metal complexes derived from this compound and its analogs make them suitable for a variety of catalytic applications. The ability to tune the steric and electronic environment of the metal center is instrumental in achieving high catalytic activity and selectivity.
Palladium complexes bearing triazole-based ligands have demonstrated significant efficacy in catalyzing Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net While specific studies on this compound are not extensively reported, analogous 1,2,3-triazole derivatives have been successfully employed as ligands in palladium-catalyzed Suzuki reactions. researchgate.net These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.
The steric bulk of the cyclobutyl group in this compound-derived ligands can be advantageous in promoting the formation of the active catalytic species and preventing catalyst deactivation. Furthermore, the electron-donating nature of the amino group can enhance the reactivity of the palladium center. Research on related systems has shown that palladium complexes with N-heterocyclic carbene (NHC) ligands derived from triazoles are effective catalysts for the Suzuki-Miyaura coupling of aryl chlorides. researchgate.net
Table 2: Application of Triazole-Ligated Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Substrates | Product Yield | Reference |
| Pd(OAc)₂ / 1-Benzyl-4-(2,6-dimethoxyphenyl)-1H-1,2,3-triazole | Aryl chlorides and phenylboronic acid | Up to 92% | researchgate.net |
| Palladium-Indolyl Complexes | 4-Bromoacetophenone and phenylboronic acid | Good to excellent | mdpi.com |
| Palladium-Benzotriazole Complexes | Iodobenzene and styrene (B11656) (Mizoroki-Heck) | High conversion | redalyc.org |
This table is generated based on data from analogous triazole-based catalyst systems.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and palladium complexes are the catalysts of choice for this transformation. wikipedia.org Ligands play a critical role in the efficiency of these reactions, and triazole-based ligands have emerged as promising candidates. The use of bulky and electron-rich ligands is known to facilitate the challenging C-N bond formation. rsc.org
Derivatives of this compound, with their combination of a sterically demanding cyclobutyl group and an electron-donating amino functionality, are well-suited to act as ligands in Buchwald-Hartwig amination. While direct examples are scarce, the successful application of other aminotriazole ligands in palladium-catalyzed arylations highlights their potential. researchgate.net For instance, palladium complexes with bulky N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the arylation of C-amino-1,2,4-triazoles. rsc.org
Ruthenium-based catalysts are at the forefront of olefin metathesis, a versatile reaction for the formation of carbon-carbon double bonds. The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the ruthenium center. Recent research has explored the use of 1,2,3-triazole derivatives as ligands in ruthenium carbene complexes for olefin metathesis. nih.govchapman.edu
These triazole-modified ruthenium catalysts have shown enhanced stability at higher temperatures compared to some traditional catalysts, which is a significant advantage for challenging metathesis reactions. nih.govchapman.edu The coordination of the triazole ligand to the ruthenium center can prevent catalyst decomposition and maintain the active conformation of the catalyst. nih.govchapman.edu Although specific examples with this compound are not yet prevalent, the general success of triazole-containing ruthenium complexes suggests that derivatives of this compound could be effective in olefin metathesis. nih.govchapman.edu For example, ruthenium complexes with chelating benzylidene-triazole ligands have been synthesized and shown to be active in ring-closing metathesis. chapman.edu
Design of Metal-Organic Frameworks (MOFs) Incorporating Triazole Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Triazole derivatives, including those with amino functionalities, are excellent candidates for the design of MOFs due to their ability to act as multitopic linkers. mdpi.comresearchgate.net
The incorporation of amino and triazole moieties into MOF structures can lead to materials with high affinity for CO2 and catalytic activity. rsc.org For instance, a zinc-based MOF functionalized with both amino and triazole groups has been shown to be a highly efficient catalyst for the cycloaddition of CO2 to epoxides. rsc.org The amino groups can enhance CO2 adsorption, while the triazole-coordinated metal centers act as active catalytic sites.
The functionalization of triazole-based linkers with alkyl groups, such as the cyclobutyl group in this compound, can be used to tune the porosity and surface properties of the MOF. nih.gov Adjusting the size of the alkyl substituents can control the pore size and hydrophobicity of the framework, which in turn affects its gas sorption and catalytic properties. nih.gov Furthermore, triazole-containing MOFs have demonstrated considerable robustness under oxidizing conditions, making them suitable for catalytic oxidation reactions. nih.gov
Table 3: Properties of MOFs Incorporating Triazole Ligands
| MOF System | Functional Groups | Key Property/Application | Reference |
| Zinc-based MOF | Amino and Triazole | CO₂ Fixation | rsc.org |
| Copper-based Triazolyl Isophthalate MOFs | Alkyl-substituted Triazole | Tunable Porosity, Catalytic Oxidation | nih.gov |
| Zirconium-based MOF (UiO-66) | Triazole-functionalized Ligand | Post-synthetic Modification | bohrium.comjove.com |
| Zinc-Organic Frameworks | 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Structural Diversity | acs.org |
This table is generated based on data from analogous triazole-based MOFs.
Applications of this compound in Advanced Materials Science Remain Largely Unexplored
The provided outline specifies a detailed exploration of this compound's role in several high-tech areas. However, a thorough search of scientific databases and research publications did not yield specific studies or data sets pertaining to this compound for the following applications:
Integration into Polymeric Materials and Supramolecular Assemblies: There is a lack of published research detailing the incorporation of this compound into polymer chains or its use as a building block for creating complex supramolecular structures.
Development of Organic Electronic and Optoelectronic Devices: No specific data was found on the application of this compound in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic Cells (OPVs), or other related electronic devices.
Applications in Energy Storage and Conversion Technologies: The scientific literature does not appear to contain studies on the use of this compound in energy storage solutions such as supercapacitors.
Development of Heat Resistance Materials and Green Explosives: While other triazole derivatives have been investigated for these purposes, there is no specific information available for this compound.
Utilization in Data Storage Materials: Research on the application of this particular compound in data storage materials is not present in the available literature.
It is important to note that the absence of information in these specific areas does not necessarily preclude the potential of this compound in materials science. It may be that this compound is a novel substance with research yet to be published, or it may be primarily used in other fields not covered by the scope of this article.
Given the constraints of focusing solely on this compound and the lack of available research data for the specified applications, it is not possible to provide a detailed, evidence-based article as requested. Further research and publication in the scientific community would be required to elaborate on the potential of this specific chemical compound in advanced materials science.
Applications in Advanced Materials Science
Role as Corrosion Inhibitors and in Protective Coatings
The unique molecular structure of 1,2,3-triazole derivatives, including 1-Cyclobutyl-1H-1,2,3-triazol-4-amine, makes them highly effective as corrosion inhibitors for a variety of metals and alloys. Their utility in protective coatings is a direct extension of this inherent inhibitory action. The triazole ring, rich in nitrogen atoms and π-electrons, serves as the primary active site for mitigating corrosive processes at the metal-environment interface.
The primary mechanism by which these compounds protect metallic surfaces is through adsorption. ijcsi.pro Molecules of the triazole derivative adhere to the metal surface, forming a thin, protective film that acts as a barrier to corrosive agents. ijcsi.promdpi.com This adsorption process can occur through two main types of interactions: physisorption, which involves electrostatic forces between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms. nih.govelectrochemsci.org The presence of the amino group (-NH2) in this compound can further enhance this adsorption through additional coordination sites.
Research on various 1,2,3-triazole derivatives has consistently demonstrated their efficacy in preventing the corrosion of metals such as steel, copper, and aluminum in aggressive acidic and neutral environments. nih.govmdpi.com The protective film formed by these inhibitors can significantly reduce both the anodic and cathodic reactions of the corrosion process.
Detailed electrochemical studies on analogous 1,2,3-triazole compounds provide insight into their performance. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to quantify their inhibition efficiency. For instance, studies on similar triazole derivatives have shown a significant increase in charge transfer resistance and a decrease in corrosion current density upon their addition to a corrosive medium, indicating the formation of a stable and effective protective layer. nih.govresearchgate.net
The following interactive table summarizes typical research findings on the corrosion inhibition efficiency of various 1,2,3-triazole derivatives on mild steel in a 1 M HCl solution, as determined by electrochemical impedance spectroscopy. This data, while not specific to this compound, illustrates the general effectiveness of this class of compounds.
| Compound | Concentration (mM) | Inhibition Efficiency (%) |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 0.5 | 92.5 |
| (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol | 0.15 | 95.8 |
| 1,4-Diphenyl-1H-1,2,3-triazole | 1.0 | 89.7 |
In addition to their direct application as corrosion inhibitors in various media, 1,2,3-triazole derivatives are being incorporated into advanced protective coatings. researchgate.netrsc.org These "smart" coatings can release the inhibitor in response to a corrosive stimulus, providing on-demand protection. For example, the triazole inhibitor can be encapsulated within nanocontainers, such as halloysite (B83129) nanotubes, and dispersed within a coating matrix. nih.gov If the coating is damaged, the corrosive environment triggers the release of the inhibitor, which then migrates to the exposed metal surface to prevent corrosion. This self-healing mechanism significantly extends the service life of protective coatings. nih.gov
The structural features of this compound, specifically the hydrophobic cyclobutyl group, may also contribute to the formation of a more compact and water-repellent protective film on the metal surface, further enhancing its corrosion resistance. The amine substituent can improve its solubility and bonding characteristics within coating formulations.
Future Research Directions and Unexplored Chemical Space
Development of Novel Green and Sustainable Synthetic Methodologies
The synthesis of 1,2,3-triazoles has been revolutionized by the principles of green chemistry, moving away from hazardous reagents and high energy consumption. rsc.org Future research on 1-Cyclobutyl-1H-1,2,3-triazol-4-amine should focus on developing environmentally benign synthetic routes. The well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary candidate for green modification. consensus.appresearchgate.net
Key research objectives in this area include:
Use of Green Solvents: Investigating the synthesis in water, glycerol, or deep eutectic solvents (DES) to replace traditional volatile organic compounds. consensus.app Water has been successfully used as a green solvent for CuAAC reactions, often promoted by visible light, which also allows for catalyst and solvent recycling. consensus.app
Heterogeneous Catalysis: Developing recyclable and reusable catalysts, such as copper nanoparticles or copper supported on materials like KCC-1, to simplify product purification and minimize metal leaching. consensus.app
Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.govscispace.com
Enzyme-Catalyzed Synthesis: A novel green approach involves the use of enzymes like laccase to catalyze the formation of the triazole ring, offering high regioselectivity under mild conditions. bohrium.com
A comparative table of potential green synthetic methods is presented below.
| Methodology | Catalyst | Solvent | Energy Source | Potential Advantages |
| Modified CuAAC | Copper Nanoparticles | Water | Visible Light | Recyclable catalyst, benign solvent, mild conditions. consensus.app |
| One-Pot Synthesis | CuI / Diethylamine | Glycerol | Room Temperature | High atom economy, biodegradable solvent. consensus.app |
| Ultrasound-Assisted | CuSO₄ / Sodium Ascorbate (B8700270) | DMSO/H₂O | Ultrasound | Reduced reaction times, high yields. nih.gov |
| Enzymatic Synthesis | Laccase | Aqueous buffer | Room Temperature | High selectivity, environmentally friendly. bohrium.com |
Exploration of Unconventional Reactivity Pathways and Functionalization Strategies
The reactivity of the this compound scaffold is largely unexplored. The presence of the 4-amino group offers a key site for further functionalization, allowing for the synthesis of a diverse library of derivatives.
Future research should investigate:
N-Functionalization: The amino group can be acylated, alkylated, or used in condensation reactions to introduce new functionalities. These reactions could lead to the formation of amides, sulfonamides, and Schiff bases, each with potentially unique chemical and biological properties.
Ring-Chain Tautomerism: Certain electron-deficient 1,2,3-triazoles can undergo ring-chain isomerism to form diazo compounds, which can then be used to generate rhodium(II) carbenes for reactions like cyclopropanation. nih.gov Investigating whether the 1-cyclobutyl-4-amino derivative can be induced to undergo such transformations could open up novel synthetic pathways. nih.gov
Metal-Free Cycloadditions: While copper and ruthenium catalysis are common, exploring metal-free [3+2] cycloaddition reactions, for instance using DBU as an organocatalyst, could provide alternative, cost-effective, and less toxic synthetic routes. tandfonline.com
Post-Triazole Modification: Strategies for modifying the cyclobutyl ring or the triazole ring itself after its formation could provide access to complex molecular architectures that are not easily accessible through direct synthesis.
Advanced Computational Modeling for Precise Structure-Reactivity Relationship Prediction
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and saving resources. For this compound, advanced computational modeling can provide significant insights.
Key areas for computational investigation include:
Quantum Chemistry Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure, geometry, and spectroscopic properties of the molecule and its potential derivatives. nih.govnih.gov This can help in understanding the influence of the cyclobutyl and amino groups on the triazole ring's aromaticity and reactivity.
Reaction Mechanism Studies: Modeling potential reaction pathways, such as cycloadditions or functionalization reactions, to determine activation energies and identify the most favorable routes. mdpi.comacs.org This can aid in optimizing reaction conditions.
Molecular Docking: If exploring potential biological applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. nih.govsci-hub.se
Predicting Material Properties: For applications in materials science, computational models can be used to predict properties such as thermal stability, electronic conductivity, and optical properties of polymers or hybrid materials incorporating this scaffold.
| Computational Method | Research Application | Predicted Outcome |
| Density Functional Theory (DFT) | Structural and Electronic Analysis | Optimized geometry, HOMO-LUMO gap, charge distribution. nih.gov |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | UV-Vis absorption spectra. nih.gov |
| Distortion/Interaction Model | Reaction Feasibility | Activation energies for cycloaddition reactions. acs.org |
| Molecular Docking | Biological Activity Screening | Binding affinity to target proteins like cruzain. nih.gov |
Expanding Applications in Emerging Material Technologies Beyond Current Scope
The 1,2,3-triazole ring is a valuable component in materials science due to its stability, rigidity, and ability to form strong interactions. rsc.org While applications of this specific compound are not established, its structure suggests potential in several emerging technologies.
Future research could explore its use in:
Functional Polymers: The amine group can be used as a monomer or a functional pendant group in polymerization reactions to create poly-triazoles. scispace.com These materials could have applications in coatings, adhesives, or as high-performance plastics.
Corrosion Inhibitors: 1,2,3-triazole derivatives have shown excellent performance as corrosion inhibitors for various metals and alloys in acidic media due to their ability to adsorb onto the metal surface. mdpi.com The potential of this compound in this application warrants investigation.
Organic Coatings: The triazole moiety is known for its antimicrobial and anti-fouling properties, making it a candidate for incorporation into functional coatings for marine or medical applications. rsc.org
Supramolecular Chemistry: The triazole ring can act as a linker in the self-assembly of complex supramolecular structures, such as metal-organic frameworks (MOFs) or molecular cages, with potential applications in gas storage or catalysis.
Design of Hybrid Materials Incorporating the this compound Scaffold
Hybrid materials, which combine organic and inorganic components, often exhibit synergistic properties. The 1,2,3-triazole scaffold is an excellent linker for creating such hybrids. rsc.orgnih.gov
Promising research directions include:
Functionalized Nanoparticles: The amine group can be used to anchor the molecule to the surface of inorganic nanoparticles (e.g., silica, gold, or metal oxides), creating hybrid nanocomposites. rsc.org These materials could find use in catalysis, sensing, or biomedical imaging.
Triazole-Natural Product Hybrids: Linking the this compound moiety to natural products is a strategy to create new molecules with enhanced or novel biological activities. researchgate.netnih.gov
Bio-based Polymers: Incorporating this triazole derivative into biopolymers could lead to the development of new biodegradable materials with tailored properties.
Hybrid Scaffolds for Medicinal Chemistry: The triazole ring can act as a stable linker to connect the cyclobutyl-amino-triazole fragment with other pharmacologically active heterocyclic systems to create hybrid molecules with potential applications in drug discovery. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
